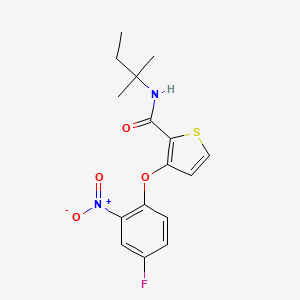![molecular formula C25H22ClNO5 B2931114 [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate CAS No. 2970-29-8](/img/new.no-structure.jpg)
[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring fused with a cyclohexadiene system, and it is stabilized by a perchlorate counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate typically involves multi-step organic reactions. One common method includes the condensation of 4,6-diphenylpyran-2-one with cyclohexa-2,5-dien-1-one under acidic conditions to form the core structure. This intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylazanium group. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyclohexa-2,5-dien-1-ylidene moiety, potentially converting it to a more saturated system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings and the dimethylazanium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction could produce more saturated hydrocarbons.
科学研究应用
Chemistry
In chemistry, this compound is studied for its electronic properties and potential use as a precursor in the synthesis of more complex molecules. Its unique structure makes it a subject of interest in the development of new organic materials.
Biology
In biological research, derivatives of this compound are explored for their potential as bioactive molecules. They may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Medicine
In medicine, the compound’s derivatives are investigated for their therapeutic potential. Research focuses on their ability to interact with specific biological targets, such as enzymes or receptors, to modulate physiological processes.
Industry
In industrial applications, this compound is used in the development of dyes and pigments due to its vibrant color properties. It is also explored for use in electronic devices, such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, altering their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Similar Compounds
- [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride
- [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium bromide
Uniqueness
Compared to similar compounds, [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate is unique due to its perchlorate counterion, which can influence its solubility, stability, and reactivity. This makes it particularly suitable for specific applications where these properties are advantageous.
属性
CAS 编号 |
2970-29-8 |
|---|---|
分子式 |
C25H22ClNO5 |
分子量 |
451.9 |
IUPAC 名称 |
[4-(4,6-diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C25H22NO.ClHO4/c1-26(2)23-15-13-21(14-16-23)25-18-22(19-9-5-3-6-10-19)17-24(27-25)20-11-7-4-8-12-20;2-1(3,4)5/h3-18H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
GPSJHXLNUGNYOV-UHFFFAOYSA-M |
SMILES |
C[N+](=C1C=CC(=C2C=C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.[O-]Cl(=O)(=O)=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


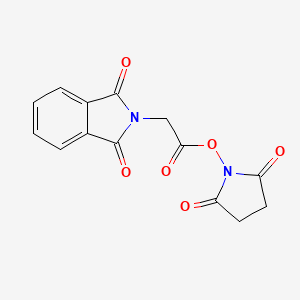
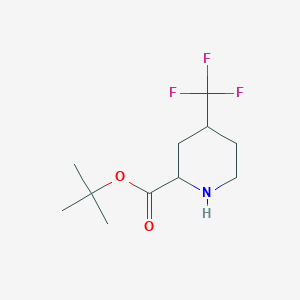
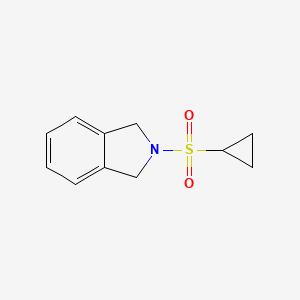
![N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2931034.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2931036.png)
![METHYL 3-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}THIOPHENE-2-CARBOXYLATE](/img/structure/B2931038.png)
![1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid](/img/structure/B2931039.png)
![2-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2931040.png)
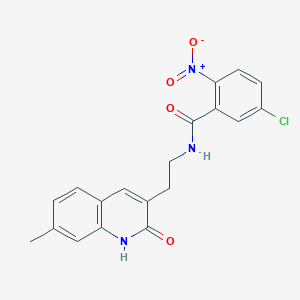
![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931048.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2931050.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)
